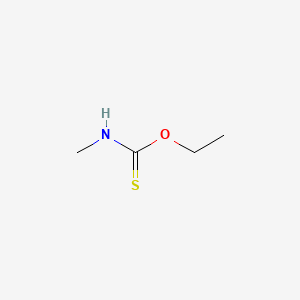

o-Ethyl methylthiocarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

817-73-2 |

|---|---|

Molecular Formula |

C4H9NOS |

Molecular Weight |

119.19 g/mol |

IUPAC Name |

O-ethyl N-methylcarbamothioate |

InChI |

InChI=1S/C4H9NOS/c1-3-6-4(7)5-2/h3H2,1-2H3,(H,5,7) |

InChI Key |

PTQVKYJDNZLWCR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Ethyl Methylthiocarbamate and Analogous Thiocarbamate Architectures

Strategic Approaches for O-C(=S) and N-C(=S) Bond Formation

The construction of the thiocarbamate backbone relies on several foundational reaction types. These include nucleophilic additions to isothiocyanates and reactions involving chlorothionoformate precursors, each offering distinct advantages in substrate scope and reaction conditions.

Nucleophilic Addition Reactions Involving Isothiocyanates and Alcohols

A primary route to O-alkyl thiocarbamates is the nucleophilic addition of an alcohol to an isothiocyanate. In the case of o-Ethyl methylthiocarbamate, this involves the reaction of methyl isothiocyanate with ethanol (B145695). The mechanism proceeds via the attack of the oxygen atom of the alcohol on the electrophilic carbon atom of the isothiocyanate group.

The general reaction is as follows: R-N=C=S + R'-OH → R-NH-C(=S)-OR'

This reaction is influenced by the nature of the alcohol. For instance, studies have shown that reactions of isocyanates and isothiocyanates with long-chain alcohols such as n-hexanol, n-heptanol, and n-octanol, yield N-aryl-O-alkyl carbamates and their thio-analogs exclusively. nih.gov In contrast, using smaller-chain alcohols can sometimes lead to the formation of symmetrical 1,3-disubstituted ureas and thioureas as byproducts. nih.gov The nucleophilic character of the alcohol is a key determinant of the reaction's progress and outcome. researchgate.net

Table 1: Synthesis of O-Alkyl Thiocarbamates via Nucleophilic Addition

| Isothiocyanate | Alcohol | Product |

|---|---|---|

| Methyl Isothiocyanate | Ethanol | This compound |

| Phenyl Isothiocyanate | n-Hexanol | O-Hexyl phenylthiocarbamate |

| Allyl Isothiocyanate | Propanol | O-Propyl allylthiocarbamate |

Reaction Pathways Utilizing Chlorothionoformates with Amines and Alcohols

An alternative and robust method for synthesizing thiocarbamates involves the use of chlorothionoformates. For the synthesis of this compound, the pathway would involve the reaction of O-ethyl chlorothionoformate with methylamine. This reaction is analogous to the formation of carbamates from chloroformates and amines. orgsyn.org

The general mechanism involves the nucleophilic attack of the amine on the thiocarbonyl carbon of the chlorothionoformate, leading to the displacement of the chloride ion.

R'O-C(=S)-Cl + R-NH₂ → R'O-C(=S)-NHR + HCl

Research on related compounds, such as phenyl chlorothionoformate and 1-chloroethyl chlorothionoformate, has demonstrated their high reactivity with amines. researchgate.netut.ac.ir These reagents readily react with primary and secondary amines to form the corresponding thiocarbamate linkage. The versatility of this approach allows for the synthesis of a wide array of thiocarbamates by varying both the amine and the O-alkyl or O-aryl group of the chlorothionoformate. organic-chemistry.org

One-Pot Synthetic Protocols for Thiocarbamate Derivatives

One-pot syntheses are highly valued for their efficiency, reducing the need for isolating intermediates and minimizing waste. Several one-pot procedures have been developed for thiocarbamate and dithiocarbamate (B8719985) synthesis. rsc.orgscirp.orgorganic-chemistry.org A common strategy involves a three-component reaction of an amine, a sulfur source like carbon disulfide (CS₂) or carbonyl sulfide (B99878) (COS), and an alcohol or alkyl halide.

For O-alkyl thiocarbamates, a plausible one-pot approach could involve the reaction of an amine with carbonyl sulfide to form an in situ thiocarbamate salt, which is then alkylated by an alcohol (under activating conditions) or an alkyl halide. wikipedia.org Another innovative one-pot protocol involves the conversion of N-formamides into thiocarbamates by initial dehydration to an isocyanide, followed by the addition of a sulfoxide (B87167) component. researchgate.net These methods offer a direct route to a diverse range of thiocarbamates from simple and readily available starting materials. organic-chemistry.orgresearchgate.net

In Situ Synthesis Techniques for Functionalized Thiocarbamate Systems

In situ synthesis techniques involve the generation of a reactive intermediate within the reaction mixture, which then proceeds to react without being isolated. This approach is particularly useful when dealing with unstable or hazardous reagents.

For thiocarbamate synthesis, isothiocyanates or isocyanates can be generated in situ. For example, isocyanate intermediates can be formed from Boc-protected amines in the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then react with thiols to yield S-alkyl thiocarbamates. researchgate.net A similar strategy could be envisioned for O-alkyl thiocarbamates using alcohols.

Another example is the catalytic sulfurization of isocyanides with elemental sulfur to form isothiocyanates in situ. researchgate.net This method was successfully used to functionalize cellulose (B213188) with thiocarbamate groups, demonstrating its utility in complex systems. researchgate.net Similarly, tosylhydrazones can be generated in situ from carbonyl compounds and used in one-pot reactions with carbon disulfide and amines to produce dithiocarbamates, a process that avoids the isolation of the tosylhydrazone intermediate. researchgate.net These techniques enhance safety and operational simplicity in the synthesis of functionalized thiocarbamate systems.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield and purity of the target thiocarbamate requires careful optimization of various reaction parameters, including solvent, temperature, and stoichiometry of reactants.

Solvatochromic Effects and Solvent Selection in Thiocarbamate Synthesis

The choice of solvent can significantly influence the rate and outcome of thiocarbamate synthesis. The solvent's polarity and ability to solvate reactants and intermediates can affect the reaction pathway. For instance, in the synthesis of N-ethyl-O-isobutyl thiocarbamate, optimization studies compared different procedures and solvents, finding that conducting the aminolysis reaction in methylene (B1212753) chloride after separating other components led to the highest yields (82.5%). researchgate.net

In other protocols, polar aprotic solvents like DMSO or DMF are used to facilitate the carbonylation of amines with carbon monoxide and sulfur. organic-chemistry.orgresearchgate.net Conversely, some methods are developed to proceed under solvent-free conditions, which offers environmental benefits and simplifies product isolation. researchgate.net The selection of an appropriate solvent is therefore a critical step in designing an efficient synthesis, as it can impact reactant solubility, reaction kinetics, and even the stability of the products and intermediates.

Table 2: Summary of Synthetic Strategies and Key Features

| Section | Synthetic Strategy | Key Reactants | Noteworthy Features |

|---|---|---|---|

| 2.1.1 | Nucleophilic Addition | Isothiocyanate, Alcohol | Direct formation of O-C(=S) bond. nih.gov |

| 2.1.2 | Nucleophilic Substitution | Chlorothionoformate, Amine | Versatile for various amine and alcohol components. researchgate.netorganic-chemistry.org |

| 2.1.3 | One-Pot Synthesis | Amine, CS₂/COS, Alcohol | High efficiency and atom economy. rsc.orgresearchgate.net |

| 2.2 | In Situ Generation | Isocyanides, N-formamides | Avoids isolation of unstable intermediates. researchgate.netresearchgate.net |

| 2.3.1 | Solvent Optimization | N/A | Yield and purity are highly solvent-dependent. researchgate.net |

Thermal and Pressure-Dependent Reaction Kinetics

The kinetics of thiocarbamate synthesis are influenced by both temperature and pressure, which can affect reaction rates, product yields, and selectivity. While detailed kinetic studies specifically for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous thiocarbamate structures.

Research on the synthesis of N-ethyl-O-isobutyl thiocarbamate and N-ethyl-O-ethyl thiocarbamate has demonstrated the impact of temperature on product yield. Optimization studies have shown that varying the reaction temperature can significantly influence the efficiency of the aminolysis reaction, a key step in their formation. researchgate.net

In the context of catalytic hydrogenation of thiocarbamates, both temperature and hydrogen pressure are critical parameters. For the hydrogenation of certain thiocarbamates, increasing the reaction temperature to 135°C under 20 bar of H₂ resulted in full conversion of the starting material. acs.org Interestingly, a further increase in hydrogen pressure to 40 bar only slightly improved the conversion, suggesting that temperature plays a more dominant role in the reaction kinetics under these specific catalytic conditions. acs.org

The thermal decomposition of metal complexes of N-alkyl-N-phenyl-dithiocarbamates has also been investigated, providing insights into the thermal stability and degradation pathways of related sulfur-containing compounds. nih.gov Such studies are crucial for understanding the thermal limits of thiocarbamate structures and for designing synthetic processes that avoid unwanted side reactions.

The following table summarizes the effect of temperature and pressure on the synthesis of analogous thiocarbamates based on available research findings.

| Product | Reactants | Catalyst/Method | Temperature (°C) | Pressure (bar) | Yield/Conversion | Reference |

| N-ethyl-O-isobutyl thiocarbamate | Isobutyl alcohol, CS₂, KOH, Ethylamine | One-pot aminolysis | Optimized | Atmospheric | 82.5% | researchgate.net |

| N-ethyl-O-ethyl thiocarbamate | Ethyl alcohol, CS₂, KOH, Ethylamine | One-pot aminolysis | Optimized | Atmospheric | 84.5% | researchgate.net |

| Corresponding alcohol and thiol | Thioester | Ru-1 (acridine-based ruthenium complex) | 135 | 20 | >99% conversion | acs.org |

| Corresponding formamide (B127407) and thiol | Thiocarbamate | Ru-1 (acridine-based ruthenium complex) | 135 | 20 | >99% conversion | nih.gov |

Catalytic Systems for Enhanced Thiocarbamate Formation

The development of efficient catalytic systems is paramount for enhancing the rate and selectivity of thiocarbamate synthesis. A variety of catalysts, ranging from metal complexes to organocatalysts, have been explored for this purpose.

Palladium complexes have been shown to be effective catalysts for the synthesis of thiocarbamates from disulfides, amines, and carbon monoxide. acs.org Ruthenium-based catalysts, specifically an acridine-based ruthenium complex, have been successfully employed in the hydrogenation of thiocarbamates to their corresponding formamides and thiols. nih.gov This catalytic system demonstrates excellent functional group tolerance and operates under relatively mild conditions. nih.gov

Phase transfer catalysts, such as "onium" salts, have been utilized in the synthesis of thiocarbamates from organic thiocyanates and carbamoyl (B1232498) halides. google.com This methodology allows the reaction to be carried out in the absence of organic solvents, simplifying product isolation and purification. google.com

More recently, metal-free catalytic systems have gained attention. For instance, molecular iodine has been used to catalyze the synthesis of thiocarbamates from sodium sulfinates, isocyanides, and water. nih.gov This method offers a practical route to a variety of thiocarbamates with good functional group tolerance. nih.gov The synthesis of thiocarbamates from thiols and isocyanates can also be achieved under catalyst- and solvent-free conditions, highlighting a move towards more sustainable synthetic protocols. researchgate.net

The table below provides an overview of various catalytic systems employed in the synthesis of thiocarbamates and related compounds.

| Catalyst | Reactants | Product | Key Features | Reference |

| Palladium complex | Disulfide, Amine, Carbon Monoxide | Thiocarbamate | Catalytic amount of palladium | acs.org |

| Ru-1 (acridine-based ruthenium complex) | Thiocarbamate, H₂ | Formamide, Thiol | High efficiency and selectivity | nih.gov |

| "Onium" salts (Phase transfer catalyst) | Organic thiocyanate, Carbamoyl halide | Thiocarbamate | Solvent-free conditions | google.com |

| Molecular Iodine | Sodium sulfinate, Isocyanide, Water | Thiocarbamate | Metal-free catalysis | nih.gov |

| None | Thiol, Isocyanate | Thiocarbamate | Catalyst- and solvent-free | researchgate.net |

| MgO/γ-Al₂O₃ | Ethyl carbamate (B1207046), Ethanol | Diethyl carbonate | Heterogeneous catalysis | semanticscholar.org |

| Selcat Q-6 type Pd/C | Methyl-2,3-di-O-benzyl-4,6-di-O-ethyl-α-d-glucopyranoside | Methyl-4,6-di-O-ethyl-α-d-glucopyranoside | Hydrogenolysis | mdpi.com |

Integration of Green Chemistry Principles in Thiocarbamate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thiocarbamates to minimize environmental impact and enhance sustainability. Key aspects of this approach include atom economy, the use of renewable feedstocks and safer solvents, and the development of catalyst-free and one-pot procedures.

Renewable Feedstocks: The use of renewable feedstocks is a critical component of sustainable chemical production. rsc.orgnih.gov While the direct synthesis of this compound from renewable resources is not yet widely reported, the broader field of chemical synthesis is seeing a shift towards bio-based starting materials. Research into the conversion of biomass into valuable chemical intermediates could pave the way for greener routes to thiocarbamate precursors in the future.

Safer Solvents and Reaction Media: The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. researchgate.net In the context of thiocarbamate synthesis, reactions have been developed that proceed in environmentally benign media such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG). rsc.org These solvents are often recyclable, further enhancing the sustainability of the process. rsc.org Phase transfer catalysis also enables thiocarbamate synthesis in the absence of organic solvents. google.com

Catalyst-Free and One-Pot Syntheses: The development of catalyst-free and one-pot synthetic methods represents a significant advancement in green thiocarbamate synthesis. Performing reactions without a catalyst, where possible, eliminates concerns about catalyst toxicity, cost, and removal from the final product. researchgate.net One-pot procedures, such as the direct conversion of N-formamides into thiocarbamates, reduce the need for isolation and purification of intermediates, thereby minimizing solvent use and waste generation. researchgate.net

The following table highlights the application of green chemistry principles in the synthesis of thiocarbamates.

| Green Chemistry Principle | Application in Thiocarbamate Synthesis | Example | Reference |

| Atom Economy | One-pot synthesis to minimize byproducts. | Direct conversion of N-formamides to thiocarbamates. | researchgate.net |

| Renewable Feedstocks | Exploration of bio-based starting materials for precursors. | General trend in chemical synthesis. | rsc.orgnih.gov |

| Safer Solvents | Use of deep eutectic solvents (DES) and polyethylene glycol (PEG). | One-pot, three-component condensation in DES or PEG. | rsc.org |

| Solvent-Free Conditions | Synthesis without the use of organic solvents. | Reaction of thiols and isocyanates under solvent-free conditions. | researchgate.net |

| Catalyst-Free Reactions | Development of synthetic routes that do not require a catalyst. | Catalyst-free synthesis of thiocarbamates from thiols and isocyanates. | researchgate.net |

| One-Pot Synthesis | Combining multiple reaction steps in a single vessel. | One-pot synthesis of dithiocarbamate derivatives. | rsc.org |

Advanced Spectroscopic and Analytical Characterization of O Ethyl Methylthiocarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a primary tool for elucidating the molecular structure of o-Ethyl methylthiocarbamate by providing detailed information about the chemical environment of each nucleus.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

For a structurally related compound, (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate, the following ¹H NMR signals were observed in CDCl₃:

A triplet at 1.48 ppm (J = 7.0 Hz), assigned to the terminal methyl (CH₃) protons of the ethyl group. researchgate.net

A quartet at 4.67 ppm (J = 7.0 Hz), corresponding to the methylene (B1212753) (CH₂) protons of the ethyl group. researchgate.net

A broad singlet at 8.42 ppm, attributed to the N-H proton. researchgate.net

Signals for the aryl protons were also reported at 7.57 ppm and 8.23 ppm. researchgate.net

In another related compound, O-methyl N-phenyl thiocarbamate, when complexed with bismuth, shows two distinct N-H resonances at δ 9.32 and 10.03 ppm in d₆-acetone, along with a broad hump for the methoxy group at δ 4.04. mdpi.comnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Related Thiocarbamates

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate | -O-CH₂-CH₃ | 1.48 | Triplet | CDCl₃ |

| (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate | -O-CH₂ -CH₃ | 4.67 | Quartet | CDCl₃ |

| (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate | N-H | 8.42 | Broad Singlet | CDCl₃ |

| O-methyl N-phenyl thiocarbamate (Bi complex) | N-H | 9.32 and 10.03 | Singlet (br) | d₆-acetone |

| O-methyl N-phenyl thiocarbamate (Bi complex) | -O-CH₃ | 4.05 | Singlet (br) | d₆-acetone |

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Structural Correlations

Specific ¹³C NMR data for o-Ethyl N-methylthiocarbamate were not found in the surveyed literature. However, the chemical shifts can be generally predicted. The thiocarbonyl carbon (C=S) is expected to resonate at a low field (downfield). The carbons of the O-ethyl group and the N-methyl group would appear at higher fields (upfield).

In dithiocarbamate (B8719985) complexes, the key NCS₂ carbon resonance is a diagnostic signal found in the range of 200-201 ppm, confirming the presence of the dithiocarbamate ligand. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Carbon Environment | Typical Chemical Shift Range (δ, ppm) |

| C =S (Thiocarbonyl) | ~190 - 210 |

| -O-C H₂- (Ether-linked) | ~60 - 70 |

| -N-C H₃ (Amine-linked) | ~30 - 40 |

| -CH₂-C H₃ (Alkyl) | ~10 - 20 |

Heteronuclear NMR Spectroscopy (e.g., ¹¹⁹Sn NMR for metal complexes)

Heteronuclear NMR, particularly ¹¹⁹Sn NMR, is invaluable for characterizing organotin(IV) complexes of thiocarbamates and related dithiocarbamates. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. mdpi.com While no studies on this compound complexes were found, data from analogous dithiocarbamate complexes provide insight into the application of this technique.

The coordination geometry around the tin center can be predicted from the ¹¹⁹Sn chemical shift (δ) values: researchgate.netnih.gov

Four-coordinate (tetrahedral): δ = +200 to −60 ppm

Five-coordinate (trigonal bipyramidal): δ = −90 to −190 ppm

Six-coordinate (octahedral): δ = −210 to −400 ppm

A lower chemical shift (more upfield) generally indicates a higher coordination number at the tin center. mdpi.compreprints.org This technique is crucial for determining whether thiocarbamate ligands coordinate in a monodentate or bidentate fashion in solution. researchgate.net

Table 3: Correlation of ¹¹⁹Sn NMR Chemical Shift with Tin(IV) Coordination Number in Organotin(IV) Dithiocarbamate Complexes

| Coordination Number | Geometry | ¹¹⁹Sn Chemical Shift Range (δ, ppm) |

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal | -90 to -190 |

| 6 | Octahedral | -210 to -400 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical information on the functional groups and conformational properties of this compound.

Characterization of Diagnostic Absorption and Scattering Bands

The vibrational spectra of thiocarbamates are characterized by several key absorption and scattering bands. The most diagnostic bands are associated with the C=S and C-N stretching modes.

ν(C=S) Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic band. In a related compound, (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate, this band appears at 1032 cm⁻¹ in the IR spectrum. researchgate.net In metal complexes of O-methyl N-phenyl thiocarbamate, the ν(C=S) band is observed around 1230 cm⁻¹. mdpi.comnih.gov

ν(C-N) Stretching: The C-N stretching vibration indicates the partial double-bond character of the C-N bond due to resonance. This band is typically strong and appears in the region of 1480-1550 cm⁻¹. For a complex of O-methyl N-phenyl thiocarbamate, this band was identified at 1483 cm⁻¹. mdpi.comnih.gov For dithiocarbamate esters, the C-N stretching band is observed near 1500 cm⁻¹ and shifts to a higher wavenumber upon complexation with a metal, indicating an increase in the C-N bond order. ru.nl

ν(N-H) Stretching: The N-H stretching vibration is found in the region of 3200-3300 cm⁻¹. For (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate, a broad band was seen at 3284 cm⁻¹. researchgate.net

Table 4: Diagnostic Vibrational Bands for Thiocarbamate-Related Compounds

| Vibration Mode | Compound | Wavenumber (cm⁻¹) | Spectroscopy |

| ν(C=S) | (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate | 1032 | IR |

| ν(C=S) | O-methyl N-phenyl thiocarbamate (Bi complex) | 1230 | IR |

| ν(C-N) | O-methyl N-phenyl thiocarbamate (Bi complex) | 1483 | IR |

| ν(C-N) | Dithiocarbamate Esters | ~1500 | IR |

| ν(N-H) | (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate | 3284 | IR |

Spectroscopic Probing of Molecular Conformations and Dynamics

Vibrational spectroscopy is a powerful tool for analyzing the conformational isomers of molecules. Studies on related thiocarbamates, such as S-methyl-N,N-dimethylthiocarbamate, have utilized IR and Raman spectroscopy in conjunction with ab initio calculations to perform detailed conformational and vibrational analyses. semanticscholar.org Such studies allow for the identification of different rotamers that exist due to internal rotation around C-N and C-S bonds. iu.edu.sa

For thiocarbamate molecules, the relative orientation of the functional groups can lead to different conformers (e.g., syn or anti). In the solid state, (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate is known to adopt an E (anti) conformation about the central C-N bond, which has significant double-bond character. researchgate.net This conformational preference is a key aspect of its molecular structure and dynamics.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. In the analysis of this compound, MS provides crucial information by measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), forming a positively charged molecular ion (M+•). The m/z value of this molecular ion corresponds to the molecular weight of the compound.

Due to the high energy of the ionization process, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint that can be used for identification and structural analysis.

The fragmentation of this compound is expected to occur at the weakest bonds, primarily around the carbonyl (C=O) and thioester (S-C) linkages. Cleavage adjacent to these functional groups leads to the formation of stable ions. libretexts.orgpharmacy180.com Key fragmentation pathways would likely include:

α-cleavage: Breakage of the bond adjacent to the sulfur atom, leading to the loss of the ethyl group (-CH₂CH₃) or the methylamino group (-NHCH₃).

McLafferty Rearrangement: A characteristic fragmentation for compounds containing a carbonyl group and a sufficiently long alkyl chain, though less likely to be the primary pathway for this specific molecule.

Loss of Neutral Molecules: Expulsion of small, stable neutral molecules such as carbon monoxide (CO), ethene (C₂H₄), or methyl isothiocyanate (CH₃NCS).

By analyzing the m/z values of the resulting fragment ions, a detailed fragmentation pathway can be proposed, confirming the connectivity of the atoms within the this compound molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) and Specific Detectors (e.g., GC-FPD)

Gas Chromatography-Mass Spectrometry (GC-MS) is a quintessential hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this method, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. mdpi.com As the separated this compound elutes from the column, it is directly introduced into the ion source of the mass spectrometer, where it is ionized, fragmented, and detected. thermofisher.com This provides both the retention time from the GC, for initial identification, and the mass spectrum from the MS, for definitive structural confirmation. chemrxiv.org

The analysis of thiocarbamates often involves specific GC conditions to ensure optimal separation and detection. researchgate.net A typical setup might use a non-polar or mid-polarity capillary column (e.g., HP-5MS) with a programmed temperature ramp to facilitate the elution of compounds with varying boiling points. mdpi.com

For enhanced selectivity, especially in complex matrices, specific detectors can be employed in conjunction with GC. The Flame Photometric Detector (FPD) is particularly well-suited for the analysis of sulfur-containing compounds like thiocarbamates. The GC-FPD system operates by combusting the eluted compounds in a hydrogen-rich flame. Sulfur atoms produce chemiluminescent species that emit light at a characteristic wavelength (approximately 394 nm), which is then detected by a photomultiplier tube. This provides high selectivity for sulfur-containing molecules, significantly reducing background interference from other co-eluting compounds. nih.goviaea.org When analyzing for organophosphorus pesticides, which can share structural similarities, the FPD can also be operated in a phosphorus mode (526 nm). iaea.org

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. Unlike nominal mass spectrometry, which measures m/z values to the nearest integer, HRMS can measure mass with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact elemental formula of the molecular ion and its fragments.

For this compound (C₄H₉NOS), the theoretical exact mass of the molecular ion can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). By comparing the experimentally measured exact mass from the HRMS instrument to the theoretical mass, the elemental formula can be unambiguously confirmed. This is particularly valuable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. For example, another compound with a nominal mass of 119 amu but a different combination of elements would be easily differentiated by its distinct exact mass.

Advanced Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating this compound from impurities, reaction byproducts, or other components in a complex mixture. The choice of technique depends on the compound's volatility, polarity, and thermal stability.

Method Development for High-Performance Liquid Chromatography (HPLC) of Thiocarbamates

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including many thiocarbamates that may be less volatile or thermally labile. mdpi.com The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve efficient separation and reliable quantification.

Column Selection: A reversed-phase C18 column is commonly the first choice for separating moderately polar organic compounds like thiocarbamates. acs.org The hydrophobic stationary phase separates analytes based on their differential partitioning between it and a polar mobile phase.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities.

Detection: Since this compound possesses a chromophore (the thiocarbamate group), a UV detector is a suitable and common choice for detection. oup.comencyclopedia.pub The wavelength of maximum absorbance would be determined to ensure the highest sensitivity. For more complex analyses, HPLC can be coupled with mass spectrometry (LC-MS) for enhanced selectivity and identification. nih.gov In some cases, derivatization with an agent like methyl iodide is used to form methyl esters that can be detected by HPLC-UV. encyclopedia.pubjst.go.jp

Table 2: Representative HPLC Method Parameters for Thiocarbamate Analysis

Gas Chromatography (GC) for Volatile Thiocarbamate Analysis

Gas Chromatography is the preferred method for analyzing volatile and thermally stable compounds. nih.gov Given its structure, this compound is expected to be sufficiently volatile for GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase as they are carried through a column by an inert gas. wiley.com

Method development for GC analysis of this compound would focus on:

Column Selection: A capillary column with a non-polar or intermediate polarity stationary phase (e.g., 5% phenyl-polysiloxane) is generally suitable for this type of analysis.

Temperature Programming: An initial low oven temperature is used to trap volatile analytes at the head of the column, followed by a controlled temperature ramp to elute compounds in order of their boiling points. nih.gov This ensures sharp peaks and good resolution.

Injector and Detector Temperature: The injector and detector temperatures must be high enough to ensure rapid volatilization of the sample and prevent condensation, respectively, without causing thermal degradation of the analyte.

GC is highly effective for purity assessment, as it can separate closely related impurities and isomers from the main compound, allowing for their quantification. chromforum.org

Hyphenated Techniques for Enhanced Resolution and Detection

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled analytical power. asdlib.orgsaspublishers.com The combination provides two-dimensional data, enhancing both the resolution of complex mixtures and the confidence in compound identification. nih.goviosrjournals.org

For the analysis of this compound, several hyphenated techniques are particularly powerful:

GC-MS and GC-MS/MS: As previously discussed, GC-MS combines the separation power of GC with the identification capabilities of MS. jcsp.org.pk Tandem mass spectrometry (GC-MS/MS) adds another layer of specificity by selecting a specific fragment ion from the initial MS stage and subjecting it to further fragmentation. mdpi.com This is extremely useful for trace analysis in complex matrices, as it minimizes chemical noise and improves signal-to-noise ratios.

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry combines the separation of non-volatile or thermally unstable compounds by HPLC with the detection power of MS. nih.gov LC-MS/MS is a cornerstone of modern analytical chemistry, offering high sensitivity and selectivity for a vast range of compounds. iosrjournals.org

These advanced hyphenated methods are critical for comprehensive characterization, allowing for the separation, identification, and quantification of this compound and related substances with a high degree of certainty.

Computational Chemistry and Theoretical Investigations of O Ethyl Methylthiocarbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide precise information about molecular geometry, stability, and the distribution of electrons, which in turn dictate the compound's reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. For o-Ethyl methylthiocarbamate, a DFT study would typically involve optimizing the molecular geometry to find the most stable conformation. This would provide key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C=S Bond Length | Data not available |

| C-N Bond Length | Data not available |

| C-O Bond Length | Data not available |

| O-C-N Bond Angle | Data not available |

| C-N-C Bond Angle | Data not available |

This table is for illustrative purposes only. The values would be determined through DFT calculations, which are not currently available in the literature.

Analysis of Molecular Orbitals and Electronic Charge Distributions

The distribution of electrons within a molecule is key to its chemical behavior. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to donate or accept electrons in a chemical reaction. Furthermore, mapping the electronic charge distribution would identify polar regions of the molecule, influencing its interactions with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time. For this compound, MD simulations could reveal its conformational landscape, identifying the different shapes the molecule can adopt and the energy barriers between them. This is crucial for understanding its flexibility and how it might interact with other molecules, such as in a biological system or a solvent.

Theoretical Elucidation of Reaction Mechanisms and Kinetic Parameters

Theoretical chemistry can be used to map out the step-by-step process of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

Characterization of Transition States and Reaction Intermediates

For any chemical reaction involving this compound, computational methods could be used to identify the high-energy transition states that connect reactants to products, as well as any temporary intermediate structures that may be formed. Characterizing these species is essential for understanding the reaction mechanism.

Computation of Activation Energies and Reaction Energy Profiles

Table 2: Hypothetical Reaction Kinetic Data for a Reaction of this compound

| Parameter | Value |

| Activation Energy (Ea) | Data not available |

| Enthalpy of Reaction (ΔH) | Data not available |

| Gibbs Free Energy of Reaction (ΔG) | Data not available |

This table is for illustrative purposes only and highlights the type of data that would be generated from theoretical studies on reaction mechanisms.

In Silico Prediction of Structure-Reactivity Relationships

Computational chemistry provides a powerful lens through which the relationship between the molecular structure of this compound and its chemical reactivity can be elucidated. Through methods like Density Functional Theory (DFT), key quantum chemical descriptors can be calculated to predict its behavior in chemical reactions.

At the heart of understanding chemical reactivity from a computational standpoint are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For a comprehensive analysis, a suite of global reactivity descriptors can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity profile. While specific calculated values for this compound are not readily found in the searched literature, the principles of their calculation and interpretation are well-established. For instance, a study on the related compound O-ethyl benzoylthiocarbamate utilized DFT calculations to analyze its molecular geometry and vibrational frequencies, demonstrating the utility of these methods for the thiocarbamate class of compounds. nih.gov

Table 1: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of a molecule. Different colors on the map indicate regions of varying electron density. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow regions represent areas with near-neutral potential. For this compound, the MEP map would likely show a region of negative potential around the sulfur and oxygen atoms due to their high electronegativity and lone pairs of electrons, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl and ethyl groups would exhibit positive potential.

Applications of Computational Modeling in Materials Design and Catalysis

The insights gained from computational modeling of this compound and related thiocarbamates can be extrapolated to predict their potential applications in materials science and catalysis.

In materials design , computational methods can be used to predict the solid-state properties of materials incorporating the this compound moiety. For example, understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, can help in the design of crystalline materials with specific packing arrangements and, consequently, desired physical properties. While research on this compound is limited, studies on dithiocarbamates have shown their utility as ligands that can form stable complexes with a wide range of metals. mdpi.com These complexes have potential applications in the development of functional materials, and computational studies can aid in predicting their thermal stability and electronic properties. mdpi.com

In the realm of catalysis , this compound possesses donor atoms (sulfur, oxygen, and nitrogen) that could allow it to act as a ligand for metal catalysts. Computational studies, particularly DFT, are instrumental in designing and understanding the mechanisms of catalysts. By modeling the interaction of this compound with a metal center, it is possible to predict the stability of the resulting complex and its potential catalytic activity.

For instance, theoretical studies on transition metal complexes with dithiocarbamate (B8719985) ligands have provided insights into their catalytic cycles. mdpi.com Computational modeling can elucidate the electronic and steric effects of the ligand on the catalytic performance, guiding the rational design of more efficient catalysts. While no specific catalytic applications of this compound have been computationally modeled in the available literature, the principles of catalyst design suggest that its electronic properties, as calculated through quantum chemical methods, could be tuned by modifying its structure to optimize its performance in various catalytic reactions.

Environmental Occurrence, Fate, and Transport of Thiocarbamate Compounds

Distribution and Persistence in Diverse Environmental Compartments (Soil, Aquatic Systems, Atmosphere)

The persistence and distribution of thiocarbamate herbicides are highly dependent on the specific compound and environmental conditions. who.int

Soil: In soil, thiocarbamates are generally considered non-persistent, with microbial breakdown being the primary mechanism of dissipation. ucanr.edu Their half-lives in moist soil typically range from one to four weeks under summer growing conditions. ucanr.edu Factors like soil type, organic matter content, moisture, and temperature significantly influence their persistence. who.intinchem.org For example, the loss of EPTC is more rapid in moist soils than in dry ones. who.intinchem.org Leaching of thiocarbamates is directly related to their water solubility and inversely related to the soil's organic matter content. who.intcambridge.org In most soil types, these herbicides tend to remain in the upper 3 to 6 inches, where microbial activity is highest, limiting their potential to reach deeper soil layers and groundwater. ucanr.eduwho.int

Aquatic Systems: In clean water without soil or significant microbial populations, the degradation of thiocarbamates through hydrolysis is very slow. ucanr.edu However, in natural aquatic environments containing soil, microorganisms, and plants, dissipation is much more rapid. ucanr.edu

Atmosphere: Volatilization is a significant pathway for the loss of thiocarbamate herbicides from soil surfaces, especially for more volatile compounds like EPTC. who.intinchem.org The rate of loss is higher from moist and wet soils compared to dry soils. inchem.org Incorporating the herbicides into the soil can significantly reduce these evaporative losses. inchem.org Once in the atmosphere, their fate is determined by atmospheric chemical reactions.

Table 1: Persistence of Various Thiocarbamate Herbicides in Soil

| Herbicide | Approximate Half-life in Moist Loam Soil (21-32°C) | Approximate Half-life in Regina Heavy Clay (25°C) |

|---|---|---|

| EPTC | 1 week | 4 - 5 weeks |

| Vernolate | 1 - 2 weeks | 2 - 3 weeks |

| Pebulate | 2 weeks | 2 - 3 weeks |

| Butylate | 3 weeks | Data not available |

| Molinate (B1677398) | 3 weeks | Data not available |

| Cycloate | 3 - 4 weeks | Data not available |

| Diallate | > 4 weeks | 5 - 6 weeks |

| Triallate | Data not available | 10 - 12 weeks |

Data sourced from the World Health Organization's Environmental Health Criteria 76. inchem.org

Formation and Environmental Fate of Primary and Secondary Degradation Products

The degradation of thiocarbamates and related pesticide groups leads to various transformation products with their own distinct environmental characteristics.

Ethylene (B1197577) Thiourea (B124793) (ETU) is not a typical degradation product of thiocarbamate herbicides. Instead, it is a primary metabolite and decomposition product of a different class of fungicides known as ethylenebis(dithiocarbamates) (EBDCs), which includes compounds like mancozeb, maneb, and zineb. fao.orgnih.govresearchgate.net ETU can be present as an impurity in EBDC formulations and can also form during storage, in the environment after application, and when produce treated with EBDCs is cooked. nih.govinchem.org

ETU is highly soluble in water, which contributes to its mobility in the environment. nih.gov In soil, it is considered very mobile, except in soils with very high organic matter content. epa.gov Its high mobility gives it the potential to leach into groundwater. researchgate.net The degradation of ETU in the environment is influenced by microbial activity and sunlight. fao.org It is generally short-lived on plant leaves or in soil and can be rapidly degraded by UV light. fao.org

Similar to ETU, Methyl Isothiocyanate (MITC) is not a direct degradation product of the thiocarbamate herbicides discussed here. It is the primary active breakdown product of dithiocarbamate (B8719985) soil fumigants, most notably metam-sodium (B1676331) and dazomet. nih.govapsnet.orgusda.govresearchgate.net When these fumigants are applied to moist soil, they rapidly decompose to release MITC gas, which is the active agent that controls fungi, nematodes, and weeds. apsnet.org

MITC is a volatile compound, and a significant portion can be lost to the atmosphere after application. usda.govnih.gov Its environmental mobility in soil is very high, as indicated by its low soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.govchemicalbook.com This high mobility means it can leach readily through the soil profile. chemicalbook.com The persistence of MITC in soil is relatively short, with biodegradation playing a key role. researchgate.netchemicalbook.com Half-lives can range from less than a day to a few weeks, depending on soil conditions and microbial populations. usda.govchemicalbook.com

Table 2: Environmental Properties of Methyl Isothiocyanate (MITC)

| Property | Value | Interpretation |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | 3 - 14.5 | Very high mobility in soil nih.govchemicalbook.com |

| Aerobic Soil Half-life | 0.5 to 11.2 days | Non-persistent; degradation is faster in soils with a history of exposure chemicalbook.com |

| Henry's Law Constant | 1.4 x 10⁻¹¹ atm-m³/mol | Volatilization from moist soil is not expected to be a major fate process nih.gov |

| Vapor Pressure | 15.97 - 24 mm Hg at 25°C | Volatile compound epa.govepa.gov |

Data compiled from various sources. nih.govchemicalbook.comnih.govepa.govepa.gov

The primary degradation pathway for thiocarbamate herbicides in plants, animals, and microorganisms involves oxidation of the sulfur atom. who.intinchem.org This process, often mediated by microsomal oxygenase enzymes, leads to the formation of thiocarbamate sulfoxides as reactive intermediates. inchem.orgnih.govacs.org These sulfoxides are believed to be the active form of the herbicide. inchem.org

The sulfoxide (B87167) intermediates can be further oxidized to form the corresponding thiocarbamate sulfone. acs.org Another significant pathway is hydrolysis of the thioester bond, which can break down the herbicide into a mercaptan, carbon dioxide, and an alkylamine. ucanr.eduinchem.org For instance, the biodegradation of the thiocarbamate molinate involves the cleavage of the thioester bond, leading to the accumulation of ethanethiol (B150549) and diethyl disulphide by certain bacteria. nih.gov These smaller molecules are then further incorporated into natural metabolic cycles. ucanr.eduwho.int

Microbial and Enzymatic Biotransformation Processes in Environmental Matrices

Microbial degradation is the most critical process for the dissipation of thiocarbamate herbicides from the environment, particularly in soil. ucanr.edu Studies have consistently shown that these herbicides disappear much more rapidly in non-sterilized soil compared to sterilized soil, confirming the central role of microorganisms. ucanr.edu A variety of soil bacteria and fungi are capable of using thiocarbamates as a source of carbon and nitrogen. ucanr.edunih.gov

The degradation often begins with enzymatic action, such as oxidation of the sulfur atom by microsomal oxygenases to form the sulfoxide. nih.govacs.org In some cases, continuous or repeated application of the same thiocarbamate herbicide to a field can lead to a phenomenon known as "enhanced degradation" or "preconditioned soil". pressbooks.pubcambridge.orgcambridge.org This occurs when soil microbial populations adapt and become more efficient at breaking down the specific herbicide, leading to a significant reduction in its persistence and sometimes its efficacy for weed control. pressbooks.pubcambridge.org

Photodegradation Kinetics and Mechanistic Studies in Natural Environments

Photodegradation, or the breakdown of compounds by sunlight, can contribute to the environmental degradation of thiocarbamate herbicides, but it is generally considered a less significant pathway compared to microbial action, especially for herbicides that are incorporated into the soil. who.int When applied to the surface of soils or present in clear surface waters, photodecomposition can occur. who.int For example, ETU, a breakdown product of EBDC fungicides, is known to be rapidly degraded by UV light. fao.org While some photodegradation of thiocarbamates does happen, their volatility and tendency to be incorporated into soil often limit the extent of this process in typical agricultural settings. who.int

Transport and Mobility Dynamics in Soil Profiles and Aquatic Systems

The movement of thiocarbamate compounds through soil and into aquatic environments is a critical aspect of their environmental fate. Factors such as water solubility, soil composition, and the compound's volatility play significant roles in their transport and mobility.

Soil Profiles:

The mobility of thiocarbamate herbicides in soil is significantly influenced by adsorption to soil particles and leaching by water. cambridge.org Research on various thiocarbamates has shown a direct correlation between their water solubility and their leaching potential. cambridge.org Compounds with higher water solubility tend to leach deeper into the soil profile. cambridge.org Conversely, adsorption to soil components, particularly organic matter and clay, can retard this downward movement. cambridge.org One study found a strong correlation between the rate of adsorption of thiocarbamate herbicides and the organic matter content of the soil. cambridge.org While a similar correlation with clay content was not as pronounced, it was still a contributing factor. cambridge.org

The lateral diffusion of thiocarbamates in soil is generally more restricted than their vertical movement. cambridge.org Volatilization is another key process affecting the persistence of thiocarbamates in soil, with losses being greater from moist soils compared to dry ones. who.intucanr.edu For instance, the loss of EPTC (S-ethyl dipropylthiocarbamate) is more significant from moist soils. who.int The incorporation of these herbicides into the top layer of soil does not significantly alter their leaching patterns. cambridge.org In heavier clay and loam soils, many thiocarbamates tend to remain in the upper 6 inches, while in peat soils with high organic content, their movement is even more restricted. ucanr.edu

Interactive Data Table: Factors Influencing Thiocarbamate Mobility in Soil

| Factor | Influence on Mobility | Research Findings |

| Water Solubility | Higher solubility generally leads to increased leaching and mobility. | Leaching of several thiocarbamates in soil columns was directly related to their water solubilities. cambridge.org |

| Soil Organic Matter | Higher organic matter content increases adsorption, thereby reducing mobility. | A direct correlation was found between the rate of adsorption and the amount of organic matter in the soil. cambridge.org |

| Soil Clay Content | Clay content contributes to adsorption, which can decrease mobility. | While not as strong as organic matter, clay content is associated with the adsorption of thiocarbamates. cambridge.org |

| Soil Moisture | Increased moisture can enhance volatilization from the soil surface. | The loss of EPTC by vaporization is greater from moist soils than from dry soils. who.intucanr.edu |

| Vapor Pressure | Higher vapor pressure can lead to greater losses through volatilization. | EPTC, with a higher vapor pressure, showed the greatest vapor loss among several tested thiocarbamates. cambridge.org |

Aquatic Systems:

The transport of thiocarbamate compounds to aquatic systems can occur through surface runoff and leaching from treated agricultural lands. usgs.gov Once in aquatic environments, their fate is determined by processes such as hydrolysis, photolysis, and biodegradation. nih.gov Generally, thiocarbamates are not considered persistent in the environment and undergo various forms of degradation. who.intinchem.org The presence of these compounds and their degradation products in water bodies is a concern due to their potential toxicity to aquatic organisms. nih.gov Runoff from agricultural areas, particularly those with high levels of chemical fertilizers and pesticides, can significantly impact the water quality of surrounding streams and lakes. usgs.gov

Advanced Applications of O Ethyl Methylthiocarbamate and Thiocarbamate Analogs in Specialized Non Medical Fields

Applications in Advanced Materials Science and Engineering

The distinct electronic and structural characteristics of thiocarbamates make them valuable in the engineering of advanced materials. Their ability to interact with metal ions and participate in the controlled formation of nanostructures has led to significant research and application in this domain.

Formulation in Controlled-Release Systems

While direct research on o-Ethyl methylthiocarbamate in controlled-release systems is not extensively documented, the broader class of thiocarbamate and dithiocarbamate (B8719985) compounds demonstrates significant potential in this area. The fundamental principle behind their application lies in their chelating properties. The sulfur and nitrogen atoms in the thiocarbamate moiety can form coordinate bonds with metal ions. nih.gov

This capability can be harnessed to create polymer-based systems for extended-release applications. For instance, a drug or other active agent can be complexed with a metal ion, which is then attached to a polymer backbone modified with dithiocarbamate groups. The release of the active agent is then controlled by the gradual dissociation of the metal-drug complex from the polymeric matrix. This mechanism allows for the development of sophisticated delivery systems where the release kinetics can be finely tuned. nih.gov

Role as Ligands in Novel Coordination Compounds

Thiocarbamates and their dithiocarbamate analogs are highly versatile mono-anionic chelating ligands that form stable complexes with a vast array of metals, including transition elements, main group elements, lanthanides, and actinides. mdpi.comnih.gov The dithiocarbamate anion [R₂NCS₂]⁻ is a particularly effective ligand due to its ability to form a four-membered chelate ring with a metal center through its two sulfur donor atoms. researchgate.net

The stability and properties of these metal complexes are influenced by the delocalization of the nitrogen's lone pair of electrons, which creates resonance between a dithiocarbamate form and a hard thioureide form. nih.gov This electronic flexibility allows them to stabilize metals in various oxidation states and adopt diverse coordination geometries, ranging from monomeric to polymeric structures. sysrevpharm.org The substituents on the nitrogen atom can be modified to tune the electronic and steric properties of the ligand, thereby influencing the characteristics of the resulting coordination compound. nih.gov

Table 1: Examples of Metals Forming Complexes with Dithiocarbamate Ligands

| Metal Group | Examples |

| Transition Metals | Copper (Cu), Gold (Au), Nickel (Ni), Cobalt (Co), Iron (Fe), Ruthenium (Ru), Technetium (Tc) |

| Main Group Metals | Tin (Sn), Lead (Pb), Cadmium (Cd), Zinc (Zn) |

| Lanthanides/Actinides | Various |

Precursors for the Synthesis of Metal Sulfide (B99878) Nanoparticles

A significant application of thiocarbamate analogs in materials science is their use as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. researchgate.net Metal dithiocarbamate complexes are ideal for this purpose because they contain both the metal and sulfur required for nanoparticle formation within a single, stable molecule. This allows for the production of clean metal sulfide nanoparticles with minimal impurities, as the precursor undergoes clean thermal decomposition. researchgate.net

The solvothermal decomposition of metal dithiocarbamate complexes is a common method used to produce these nanomaterials. ucl.ac.uk In this process, the complex is heated in a high-boiling point solvent, such as oleylamine. The solvent plays a crucial role, not only as a medium but also by potentially participating in the decomposition mechanism through amide exchange with the dithiocarbamate backbone. ucl.ac.uk By carefully controlling parameters like temperature, precursor concentration, and the presence of additives, it is possible to influence the phase, size, and morphology of the resulting nanoparticles. ucl.ac.ukrsc.org This method has been successfully used to synthesize a variety of binary and ternary metal sulfides, including those of iron, nickel, copper, and cobalt. rsc.orgrsc.org

Table 2: Metal Sulfide Nanoparticles from Dithiocarbamate Precursors

| Precursor(s) | Decomposition Conditions | Resulting Nanoparticle |

| [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂] | ~210–230 °C in oleylamine | FeNi₂S₄ (violarite) |

| [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂] | Higher temperatures in oleylamine | (Fe,Ni)₉S₈ (pentlandite) |

| Zinc diethyldithiocarbamate | Heated in octylamine/toluene | Zinc Sulfide (ZnS) |

| Iron(II) and Iron(III) dithiocarbamates | Solvothermal decomposition | Pyrrhotite (Fe₇S₈) |

Contributions to Polymer Chemistry and Polymerization Control

In the field of polymer chemistry, thiocarbamates are instrumental in controlling polymerization reactions and in designing polymers with unique and specialized architectures.

Chain Transfer Agents in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization (referencing related xanthates)

Dithiocarbamates are a class of thiocarbonylthio compounds that function as highly effective chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.com RAFT is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions (low polydispersity). cmu.edusigmaaldrich.com

The effectiveness of a dithiocarbamate as a RAFT agent is critically dependent on the substituents attached to the nitrogen atom. sigmaaldrich.com Specifically, for the RAFT process to be efficient, the non-bonded electron pair of the nitrogen should be part of an aromatic system (e.g., pyrrole (B145914) or indole). cmu.eduacs.org This configuration reduces the delocalization of the lone pair into the thiocarbonyl group, making the C=S bond more reactive towards radical addition, which is essential for the RAFT equilibrium. acs.org In contrast, simple N,N-dialkyl dithiocarbamates are generally ineffective as RAFT agents under thermal conditions. cmu.edu

Compared to other RAFT agents like xanthates, dithiocarbamates are particularly effective for controlling the polymerization of electron-rich monomers. sigmaaldrich.com Xanthates, which have lower transfer constants, are often more suitable for less activated monomers. sigmaaldrich.com The choice between dithiocarbamates, xanthates, and other CTAs like trithiocarbonates depends on the specific monomer being polymerized. nih.gov Studies have shown dithiocarbamates to be the most efficient CTAs for the polymerization of monomers like 1-vinyl-1,2,4-triazole, yielding polymers with very low polydispersity. nih.gov

Table 3: Comparison of RAFT Agent Classes

| RAFT Agent Class | Key Characteristics | Primary Monomer Compatibility |

| Dithiocarbamates | Activity is highly dependent on nitrogen substituents; aromaticity is key. | Effective with electron-rich monomers (e.g., vinyl acetate, N-vinylpyrrolidone). |

| Xanthates | Lower transfer constants; activity can be increased by electron-withdrawing groups. | More effective with less activated monomers (LAMs). |

| Trithiocarbonates | High transfer constants and more hydrolytically stable than dithiobenzoates. | Broad compatibility, including acrylates and methacrylates. |

| Dithioesters | Very high transfer constants but can be prone to hydrolysis. | Effective for styrenes and acrylates. |

Development as Monomers for Specialized Polymer Architectures

Beyond their role in controlling polymerization, thiocarbamate-containing molecules have been developed as monomers to create polymers with specialized structures and properties. The inclusion of the thiocarbamate linkage directly into the polymer backbone can introduce desirable characteristics, such as degradability. digitellinc.comacs.org

One innovative approach involves the radical ring-opening polymerization (rROP) of cyclic N-substituted thiocarbamates. digitellinc.com These cyclic monomers can be copolymerized with other monomers, such as N-vinylpyrrolidone (NVP), to incorporate cleavable thioester bonds into the polymer's all-carbon backbone. This allows for the creation of degradable N-vinyl copolymers, which break down under specific chemical stimuli. acs.org The compatibility of these cyclic thiocarbamate monomers varies, with some being more suitable for copolymerization with less activated monomers. digitellinc.com

Furthermore, thiocarbamates have been used to synthesize monomers for other advanced polymerization techniques. For example, norbornene-based thiocarbamate monomers have been prepared and used in controlled ring-opening metathesis polymerization (ROMP) to create polymers with unique architectures. researchgate.net The ability to synthesize polymers from thiocarbamate-functionalized monomers, such as those derived from the reaction of isocyanates and thiols, opens pathways to novel materials like semicrystalline thiocarbamate polymers for applications in advanced manufacturing. google.com

Research in Flavor and Fragrance Chemistry

Research into this compound and its analogs has uncovered their potential significance in the realm of flavor and fragrance science. These sulfur and nitrogen-containing compounds often possess low odor thresholds, meaning they can significantly influence the organoleptic properties of a product even at very low concentrations. acs.org

Identification in Natural Extracts and Derived Products

While this compound itself is not extensively documented in natural sources, related O-alkyl thiocarbamates have been identified as novel odorant compounds in extracts of plants from the Brassicales order, such as cress. acs.org Specifically, N-benzyl O-ethyl thiocarbamate and N-phenethyl O-ethyl thiocarbamate were discovered in cress extracts. acs.orgnih.gov

The formation of these compounds can occur through two primary pathways. Trace amounts may be produced naturally within the plant through the reaction of isothiocyanates with ethanol (B145695) that results from fermentation processes during storage. acs.org However, significantly higher quantities are often formed as artifacts during the preparation of absolutes, a type of solvent extract used in the fragrance industry. acs.org In this process, the concrete (a waxy extract) is treated with ethanol, which can react with the naturally present isothiocyanates, such as benzyl (B1604629) isothiocyanate in Indian cress, to form the corresponding O-ethyl thiocarbamates. acs.org For instance, N-phenethyl O-ethyl thiocarbamate was found at approximately 0.4% of the total gas chromatography area in a watercress concrete, with its concentration increasing after treatment with ethanol. acs.org

Structure-Odor Relationship Studies and Organoleptic Characterization

To explore the potential of O-alkyl thiocarbamates as flavoring and fragrance compounds, researchers have synthesized various homologues and characterized their organoleptic properties. acs.orgnih.gov Structure-odor relationship studies reveal that the perceived scent is highly dependent on the specific alkyl groups attached to the nitrogen and oxygen atoms of the thiocarbamate core.

The odor profiles of these compounds are diverse, ranging from sulfury and savory notes to fresh and minty aromas. acs.org A systematic evaluation of a series of synthesized O-alkyl thiocarbamates demonstrated this wide olfactory spectrum. The odors evolve from garlic and onion over green, mushroom- and cress-like to fresh, spearmint-like notes. nih.gov This diversity makes them interesting candidates for application in flavor and fragrance chemistry, particularly for creating salty, garlic/onion, mushroom, and spicy notes. acs.org

Below is a table summarizing the organoleptic properties of several synthesized O-alkyl thiocarbamates, as determined by both static (in a water solution) and dynamic (GC-sniffing) evaluation methods.

| Compound | Odor Description (Static Evaluation) | Odor Description (Dynamic GC-Sniffing) |

| N-Allyl O-methyl thiocarbamate | Garlic, onion, spicy | Garlic, onion, spicy |

| N-Benzyl O-methyl thiocarbamate | Cress, green, slightly plastic | Cress, green |

| N-Ethyl O-methyl thiocarbamate | Mushroom, earthy | Mushroom |

| N-Phenethyl O-methyl thiocarbamate | Floral, hyacinth, slightly plastic | Floral, fresh |

| N-Allyl O-ethyl thiocarbamate | Garlic, onion, metallic | Garlic, onion |

| N-Benzyl O-ethyl thiocarbamate | Cress, green, watery | Cress, watery |

| N-Phenethyl O-ethyl thiocarbamate | Floral, fresh, slightly green | Floral, fresh |

| N-Allyl O-propyl thiocarbamate | Garlic, slightly aggressive | Garlic, metallic |

| N-Benzyl O-propyl thiocarbamate | Cress, green, slightly fatty | Green, fatty |

| N-Phenethyl O-propyl thiocarbamate | Spearmint, fresh | Spearmint, fresh |

This table is based on data from a study on new, odor-active thiocarbamates. acs.org

Advanced Agricultural Chemistry Research (excluding safety/dosage)

In agricultural chemistry, thiocarbamates and their close relatives, the dithiocarbamates, are recognized for their broad-spectrum activity against various plant pathogens. nih.gov Research has focused on understanding the fundamental mechanisms that underpin their effectiveness as fungicides, herbicides, and insecticides.

Mechanistic Studies on Herbicide and Insecticide Activity

Beyond their fungicidal properties, various thiocarbamate and dithiocarbamate compounds exhibit herbicidal and insecticidal activity. nih.govtaylorandfrancis.com The mechanism of action for these applications also involves the disruption of key physiological processes in the target organisms.

Insecticidal Activity: The insecticidal action of many carbamate (B1207046) compounds, a class to which thiocarbamates are related, is based on the inhibition of the enzyme acetylcholinesterase (AChE). agroorbit.comnih.gov AChE is critical for the proper functioning of the insect's nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132). agroorbit.com By inhibiting AChE, these compounds cause an accumulation of acetylcholine in the synapses, leading to continuous nerve signal transmission, overstimulation of muscles, paralysis, and eventual death of the insect. agroorbit.comnih.gov

Herbicidal Activity: The herbicidal mode of action for thiocarbamates generally involves the inhibition of lipid synthesis. Specifically, they are known to disrupt the synthesis of very-long-chain fatty acids, which are essential components of plant cell membranes and protective waxes on the leaf surface. This disruption interferes with cell division and shoot growth, particularly in germinating grasses. This specific mechanism provides their utility as selective herbicides for controlling grassy weeds in various crops.

Emerging Research Frontiers and Identification of Knowledge Gaps

Design and Synthesis of Novel Thiocarbamate Scaffolds with Tunable Properties

The core structure of o-Ethyl methylthiocarbamate offers a versatile scaffold for chemical modification, enabling the design of novel derivatives with finely tuned properties for specific applications. Research in this area focuses on creating libraries of thiocarbamate compounds by systematically altering the substituents on the nitrogen and oxygen/sulfur atoms, thereby modulating their electronic, steric, and bioactive characteristics.

The "tunable" nature of these scaffolds is particularly evident in the development of bioactive molecules. By incorporating thiocarbamate or dithiocarbamate (B8719985) moieties into larger molecules like chalcones, coumarins, or sugars, researchers have developed novel compounds with potent antiproliferative and anti-cancer activities. mdpi.comnih.govtandfonline.com The design strategy often involves creating hybrid molecules where the thiocarbamate group acts as a key pharmacophore, influencing the compound's interaction with biological targets. researchgate.net For example, a series of coumarin-dithiocarbamate derivatives were designed and synthesized as potential anti-colorectal cancer agents, with specific compounds showing effective inhibition of cancer cell proliferation. tandfonline.com Similarly, linking dithiocarbamate moieties to saccharides has been explored to create prodrugs with enhanced stability and solubility for cancer therapy. mdpi.com These studies demonstrate that the properties of the thiocarbamate scaffold can be precisely adjusted to achieve desired biological outcomes, such as enhanced cytotoxicity against cancer cells or improved inhibitory activity against specific enzymes. nih.gov

| Synthetic Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Isocyanide-Based One-Pot Synthesis | Direct conversion of N-formamides to S-thiocarbamates using a sulfoxide (B87167) component. | High efficiency, reduced waste, avoids isolation of intermediates. | researchgate.net |

| Thiol-Dioxazolone Modified Lossen Rearrangement | Transition-metal and additive-free synthesis under mild conditions. | Environmentally friendly, suitable for creating polythiocarbamates. | rsc.org |

| Transformation of Boc-Protected Amines | Uses tert-butoxide lithium as a base to react Boc-protected amines with thiols. | Avoids hazardous reagents (e.g., phosgene) and metal catalysts. | rsc.orgnih.gov |

| Pharmacophore Hybridization | Incorporation of thiocarbamate moieties into other bioactive molecules (e.g., coumarins, chalcones). | Creates novel derivatives with targeted biological activity (e.g., anticancer). | nih.govtandfonline.comresearchgate.net |

Development of In Situ and Real-Time Spectroscopic Monitoring Techniques

A significant knowledge gap in the synthesis of thiocarbamates, including this compound, is the lack of detailed mechanistic and kinetic understanding. Traditional offline analysis methods often fail to capture transient intermediates or provide a dynamic view of the reaction progress. To address this, researchers are increasingly exploring the application of in situ and real-time spectroscopic techniques. spectroscopyonline.com These process analytical technologies (PAT) are crucial for optimizing reaction conditions, ensuring safety, and improving yield and purity. spectroscopyonline.com

Techniques such as mid-infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time monitoring. spectroscopyonline.comcardiff.ac.uk By inserting a probe directly into the reaction vessel, these methods can continuously collect spectra, allowing for the tracking of reactant consumption, product formation, and the appearance and disappearance of intermediate species. spectroscopyonline.comcardiff.ac.uk For example, in situ NMR has been successfully used to monitor the formation of metal-organic frameworks, providing detailed information on the liquid-phase reaction system and the crystallization process. cardiff.ac.uk A similar approach could be applied to the synthesis of this compound to elucidate its formation mechanism.

Mass spectrometry (MS) is another potent tool for in-situ analysis, offering high sensitivity and the ability to characterize the molecular weight and structure of compounds in complex mixtures. ccspublishing.org.cn The photolysis of 7-nitroindoline-S-thiocarbamates, for instance, was monitored using UV-vis spectroscopy, which revealed clean conversions from the starting material to the photoproducts. acs.org The development of time-resolved in situ (TRIS) monitoring for mechanochemical reactions, which are often solvent-free, further highlights the trend towards gaining a deeper mechanistic understanding of chemical transformations under various conditions. nih.gov The application of these advanced analytical methods to thiocarbamate synthesis is a key research frontier that promises to transform process development from a trial-and-error approach to a science-driven, optimized methodology.

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational chemistry with experimental validation represents a powerful paradigm for accelerating research and deepening the understanding of molecular systems like this compound. chemrxiv.org This synergistic approach allows for the prediction of molecular properties, reaction pathways, and spectroscopic signatures, which can then be confirmed or refined through targeted experiments.

A prime example of this synergy is in the study of reaction mechanisms. Researchers investigating the photolysis of 7-nitroindoline-S-thiocarbamates used quantum chemistry calculations to support a proposed radical fragmentation mechanism. acs.org These calculations provided insights into the energetics of the reaction, including activation energies, which complemented the experimental characterization of photoproducts by NMR and mass spectrometry. acs.org

Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring aspects that are difficult to probe experimentally. They can be used to:

Predict Molecular Structures: Determine the most stable three-dimensional conformations of thiocarbamate molecules.

Analyze Electronic Properties: Calculate charge distributions and molecular orbitals to understand reactivity.

Simulate Reaction Pathways: Model the transition states and intermediates of synthetic reactions to elucidate mechanisms.

Predict Spectroscopic Data: Calculate theoretical NMR, IR, and UV-vis spectra to aid in the interpretation of experimental data.

This integrated approach is crucial for the rational design of new thiocarbamate derivatives. By predicting how structural modifications will affect a molecule's properties and bioactivity, computational screening can guide synthetic efforts, saving significant time and resources. The validation of these computational predictions with experimental data creates a feedback loop that refines theoretical models and leads to a more profound and predictive understanding of thiocarbamate chemistry.

Exploration of Sustainable Synthesis Pathways and Enhanced Environmental Degradation Strategies

Sustainable Synthesis Pathways

In line with the principles of green chemistry, a major research frontier is the development of environmentally benign synthetic routes to thiocarbamates. nih.gov This involves minimizing the use of hazardous solvents and reagents, improving energy efficiency, and designing processes that generate less waste. rsc.orgccerci.ac.ir

Several promising green strategies have emerged: